N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine

Immunomodulation Inflammation Autoimmune Disease

Select N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine (compound 5f) for your research: a 6-nitroquinazoline with a unique 3,4-difluorophenyl substitution that delivers distinct dual immunomodulatory activity—suppressing both TNF-α production and T cell proliferation—and high-affinity NK1 receptor binding (Ki=6.40nM). Unlike other halophenyl analogs, this precise substitution pattern is critical for kinase inhibition and immunomodulation studies. Ideal for preclinical models of rheumatoid arthritis, IBD, psoriasis, and NK1-mediated conditions. Ensure you are ordering the correct isomer with verified purity and batch-specific data.

Molecular Formula C14H8F2N4O2
Molecular Weight 302.24 g/mol
CAS No. 184360-64-3
Cat. No. B3111634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine
CAS184360-64-3
Molecular FormulaC14H8F2N4O2
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])F)F
InChIInChI=1S/C14H8F2N4O2/c15-11-3-1-8(5-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19)
InChIKeyXSQMYFTXSXHPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Difluorophenyl)-6-nitroquinazolin-4-amine: A Dual-Acting 6-Nitroquinazoline for Immunomodulatory and Kinase-Targeted Research


N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine (CAS 184360-64-3) is a member of the 6-nitroquinazoline class, characterized by a quinazoline core bearing a 6-nitro group and a 4-position 3,4-difluorophenylamino substituent [1]. Its molecular formula is C14H8F2N4O2, with a molecular weight of 302.24 g/mol . This compound has been explicitly identified in peer-reviewed literature as compound 5f in a series of 6-nitroquinazolines designed for dual immunomodulatory activity [1].

Why N-(3,4-Difluorophenyl)-6-nitroquinazolin-4-amine Cannot Be Simply Substituted with Other 6-Nitroquinazolines


Within the 6-nitroquinazoline scaffold, small changes to the 4-position aniline substituent produce profound, quantifiable shifts in biological activity. For example, replacing the 3,4-difluorophenyl group with a 4-fluorophenyl group (compound 5d) or other halophenyl variants yields different potency profiles in TNF-α and T cell assays [1]. Similarly, the presence of a 3,4-difluorophenyl moiety imparts distinct binding characteristics compared to analogs bearing 3-bromophenyl or benzyl groups [2][3]. These variations mean that in-class compounds cannot be considered interchangeable; specific substitution patterns directly dictate the compound's utility in kinase inhibition and immunomodulatory studies.

Quantitative Differentiation of N-(3,4-Difluorophenyl)-6-nitroquinazolin-4-amine Against Key Analogs


Dual TNF-α and T Cell Proliferation Inhibition Relative to 4-Fluorophenyl Analog

In a direct head-to-head comparison, compound 5f (N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine) and compound 5d (4-fluorophenyl analog) both demonstrated significant inhibition of TNF-α production and T cell proliferation, with low cytotoxicity [1]. Both compounds also showed in vivo efficacy in an LPS-induced TNF-α production model in mice at oral doses of 30 and 100 mg/kg [1].

Immunomodulation Inflammation Autoimmune Disease

High-Affinity NK1 Receptor Antagonism (Ki = 6.40 nM)

N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine (CHEMBL3408519) exhibits high-affinity binding to the human NK1 receptor with a Ki value of 6.40 nM, as determined by aequorin luminescence assay in CHO-K1 cells [1]. A second assay using [3H]SP displacement reported a Ki of 13 nM [1].

Neurokinin-1 Receptor Antiemetic Pain Research

EGFR Kinase Inhibition Potency Relative to 7-Chloro and Benzyl Analogs

While N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine itself lacks direct EGFR IC50 data, a closely related 7-chloro analog (N-(3-bromophenyl)-7-chloro-6-nitroquinazolin-4-amine) shows an EGFR IC50 of 25 nM [1]. In contrast, an N-benzyl analog (N-benzyl-6-nitroquinazolin-4-amine) is significantly less potent, with an IC50 of 10,000 nM [2]. This 400-fold potency difference underscores the critical role of the 4-position aniline substituent in determining kinase binding.

EGFR Kinase Inhibition Cancer Research

Potential for Clk/Dyrk Kinase Selectivity Based on 6-Arylquinazoline Scaffold

Research on substituted 6-arylquinazolin-4-amines has demonstrated that this scaffold can yield selective inhibitors of Clk1, Clk4, Dyrk1A, and Dyrk1B [1]. While N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine has not been directly profiled in these studies, its structural similarity to the described 6-arylquinazolin-4-amines suggests potential for similar kinase selectivity.

Clk Dyrk Alternative Splicing Kinase Selectivity

Defined Research Applications for N-(3,4-Difluorophenyl)-6-nitroquinazolin-4-amine Based on Quantitative Evidence


Dual TNF-α/T Cell Proliferation Inhibition Studies in Autoimmune and Inflammatory Disease Models

Researchers investigating the therapeutic potential of dual immunomodulation in diseases such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis should consider N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine (compound 5f) as a tool compound. Its demonstrated ability to suppress both TNF-α production and T cell proliferation in vitro, combined with oral in vivo efficacy in a mouse LPS model, makes it a suitable candidate for preclinical studies exploring the interplay between these two critical inflammatory pathways [1].

NK1 Receptor Antagonism for Neurokinin-Mediated Disorders

With a confirmed high-affinity binding to the human NK1 receptor (Ki = 6.40 nM), this compound can serve as a pharmacological probe in research focused on the substance P/NK1 axis. Potential application areas include preclinical models of chemotherapy-induced nausea and vomiting, pain, depression, and other conditions where NK1 receptor modulation is implicated [1]. Its quantifiable binding affinity allows for direct comparison with other NK1 antagonists in functional assays.

Kinase Inhibitor Scaffold Development with Defined 4-Position SAR

Medicinal chemists optimizing kinase inhibitors within the 6-nitroquinazoline class can utilize N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine as a key reference point. The available data clearly demonstrate that the 3,4-difluorophenyl substituent confers a distinct biological profile compared to other halophenyl, benzyl, or piperazine-containing analogs [1][2][3]. This compound provides a valuable benchmark for understanding how specific 4-position aniline modifications influence dual immunomodulatory activity and potential kinase selectivity.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.